CID 78061919
Description
CID 78061919 is a unique chemical entity registered in the PubChem database, a comprehensive resource for chemical properties, bioactivity, and structural data. PubChem Compound IDs (CIDs) enable systematic categorization of molecules based on structural fingerprints, physicochemical properties, and biological activities . For instance, this compound may belong to a class of bioactive molecules, inhibitors, or substrates, akin to other CIDs discussed in the evidence, such as oscillatoxin derivatives (CID 101283546, CID 156582092) or betulin-derived inhibitors (CID 72326, CID 64971).
Properties
Molecular Formula |
Ce5Ge3 |
|---|---|
Molecular Weight |
918.5 g/mol |
InChI |
InChI=1S/5Ce.3Ge |
InChI Key |
HJUKGSGSLGOXOH-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061919 involves the formation of a macrocyclic structure through a series of organic reactions. The key steps include the cyclization of linear precursors under specific conditions to form the macrocyclic ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
General Reactivity of Organic Compounds
Organic compounds typically undergo reactions such as oxidation, reduction, nucleophilic substitution, and hydrolysis. While CID 78061919’s exact structure is unknown, analogous compounds (e.g., esters, amides, or aromatic systems) often exhibit predictable reactivity patterns.
Hypothetical Reaction Pathways (Based on Structural Guesswork)
If this compound contains functional groups like esters, alcohols, or aromatic rings, potential reactions might include:
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Hydrolysis : Ester groups could hydrolyze under acidic or basic conditions to form carboxylic acids and alcohols.
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Oxidation : Alcohols might oxidize to ketones or carboxylic acids using agents like KMnO₄ or CrO₃.
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Nucleophilic Substitution : Halogenated groups could undergo SN1/SN2 reactions.
Limitations in Data Availability
The absence of this compound in PubChem , the EPA’s 2012 CDR list , or other provided sources suggests:
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It may be a novel or proprietary compound.
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Its synthesis and reactivity data may not have been publicly disclosed.
Recommendations for Further Research
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Verify the CID : Confirm the identifier using PubChem or CAS Registry databases.
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Consult Patents/Literature : Search proprietary or specialized databases for potential disclosures.
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Experimental Characterization : If the compound is synthesized, perform NMR, IR, or MS analysis to identify reactive sites.
Scientific Research Applications
CID 78061919 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the role of cyclins in cell cycle regulation.
Biology: Helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cyclin A and cyclin B interactions.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
The mechanism of action of CID 78061919 involves the inhibition of cyclin A and cyclin B interactions with their respective targets. By binding to these cyclins, the compound prevents their interaction with other proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell cycle control .
Comparison with Similar Compounds
Methodological Considerations
The evidence highlights standardized approaches for compound comparison:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
